molecular formula C21H21Cl2N5O3S B601071 Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib CAS No. 910297-70-0

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

Numéro de catalogue: B601071
Numéro CAS: 910297-70-0
Poids moléculaire: 494.39
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib is a high-quality reference standard for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The compound has a molecular formula of C21H21Cl2N5O3S and a molecular weight of 494.4 g/mol .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C21H21Cl2N5O3S. It includes various functional groups and atoms, including chlorine, nitrogen, oxygen, sulfur, and carbon .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 494.4 g/mol. It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity. The compound has 2 hydrogen bond donors and 8 hydrogen bond acceptors. The rotatable bond count is 8. The exact mass and monoisotopic mass are both 493.0742161 g/mol. The topological polar surface area is 134 Ų, and the heavy atom count is 32 .

Applications De Recherche Scientifique

  • Distribution and Secretion : Dasatinib exhibits extensive lacteal secretion and is distributed extensively in maternal tissues. It is secreted into milk, with the majority of the radioactivity attributed to unchanged Dasatinib. The distribution in the fetus is predominantly mediated by diffusion (He et al., 2008).

  • Metabolism : Dasatinib is primarily metabolized by CYP3A4, with the formation of various metabolites such as M4 (N-dealkylation), M5 (N-oxidation), and M6 (carboxylic acid formation). This study identified the enzymes responsible for the formation of these metabolites (Wang et al., 2008).

  • Synthesis Methodologies : A study on the synthesis of Dasatinib outlines a method with moderate conditions, less reaction steps, and high yield, providing insights into the chemical synthesis process (Huang Ru, 2013).

  • Brain Distribution : Dasatinib's brain distribution is influenced by P-glycoprotein and Breast Cancer Resistance Protein, which limit its CNS penetration. This has implications in the treatment of brain tumors (Chen et al., 2009).

  • Labelled Synthesis for Study : Radiolabeled Dasatinib and its piperazine N-dealkyl metabolite were synthesized to investigate their absorption, distribution, metabolism, and elimination in humans and animals (Allentoff et al., 2008).

  • Binding and Inhibition Studies : Dasatinib shows strong binding affinity for SIK2, a kinase implicated in various biological processes. Understanding this binding can guide the discovery of novel Dasatinib-based SIK2 inhibitors (Shi et al., 2021).

  • Inactivation by CYP3A4 : Dasatinib undergoes bioactivation by CYP3A4 through a reactive intermediate that leads to CYP3A4 inactivation, which is important for understanding its metabolism and potential drug interactions (Li et al., 2009).

  • N-Oxide Impurity Investigation : A study focused on the formation of an N-oxide impurity in Dasatinib due to the micro oxidic properties of solvents used, which is crucial for analytical methodology in drug purity and efficacy assessments (Ketha & Kolli, 2022).

  • Structure-Activity Relationship : Research on the structure-activity relationship of Dasatinib and its derivatives can help in developing potent and selective anti-tumor drugs (Liu et al., 2011).

Mécanisme D'action

Analyse Biochimique

Biochemical Properties

Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly tyrosine kinases . The nature of these interactions is primarily inhibitory, leading to the suppression of the enzymatic activity of the targeted kinases .

Cellular Effects

This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to block growth, migration, and invasion of breast cancer cells .

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a tyrosine kinase inhibitor, it binds to the active site of these enzymes, preventing their normal function and leading to altered cellular signaling .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. It has been observed that the compound exhibits stability, with minimal degradation over time . Long-term effects on cellular function have been observed in in vitro studies, indicating its potential for sustained biochemical impact .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At lower doses, it has been shown to effectively inhibit tyrosine kinases and reduce tumor growth . At high doses, it may cause adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosine kinases, influencing metabolic flux and metabolite levels .

Subcellular Localization

Given its role as a tyrosine kinase inhibitor, it is likely to be found in areas of the cell where these enzymes are active .

Propriétés

IUPAC Name

[3-chloro-2-[[2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-1,3-thiazole-5-carbonyl]amino]phenyl]methyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O3S/c1-11-25-15(23)8-16(26-11)27-20-24-9-14(32-20)18(29)28-17-12(6-5-7-13(17)22)10-31-19(30)21(2,3)4/h5-9H,10H2,1-4H3,(H,28,29)(H,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKVZUBQGQRYLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)NC2=NC=C(S2)C(=O)NC3=C(C=CC=C3Cl)COC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of compound 10a (2.21 g, 6 mmol) and 4,6-dichloro-2-methylpyrimidine (11a, 1.18 g, 7.2 mmol) in THF (30 mL) was added a solution of NaOBu-t in THF (30% w/w, 7.4 mL) at temperature between 10° C. to 18° C. The reaction mixture was stirred at 18° C. for 1.5 h. It was then cooled to 0° C. A solution of 1N HCl (14.0 mL) was added. The mixture then was partitioned between EtOAc and H2O (1:1, 200 mL). The organic phase was separated, and the aqueous layer was extracted with EtOAc (100 mL). The combined extracts were concentrated in vacuo. The residue was subjected to a flash column using 50% EtOAc in hexane to give crude compound 12a which was triturated with 10% EtOAc in hexane to give compound 12a (1.95 g, 66% yield). 1H NMR (500 MHz, CDCl3) δ 1.19 (s, 9H), 2.73 (s, 3H), 5.12 (s, 2H), 6.93 (s, 1H), 7.21-7.49 (m, 3H), 8.21 (s, 1H), 8.98 (s, 1H).
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step One
[Compound]
Name
NaOBu-t
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 2
Reactant of Route 2
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 3
Reactant of Route 3
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 4
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 5
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib
Reactant of Route 6
Reactant of Route 6
Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro-O-pivalate Dasatinib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.